molecular formula C5H2ClF3O2S2 B1433222 5-(Trifluoromethyl)thiophene-2-sulfonyl chloride CAS No. 954377-22-1

5-(Trifluoromethyl)thiophene-2-sulfonyl chloride

Cat. No.: B1433222
CAS No.: 954377-22-1
M. Wt: 250.6 g/mol
InChI Key: PWVUZSSHOGAMPC-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiophene-2-sulfonyl chloride is a unique chemical compound. Its empirical formula is C5H2ClF3O2S2 and it has a molecular weight of 250.65 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)c1cc(no1)-c2ccc(s2)S(Cl)(=O)=O . The InChI key is TWGONVLMWWEOFL-UHFFFAOYSA-N .

Scientific Research Applications

1. Chemical Synthesis and Derivative Reactions

5-(Trifluoromethyl)thiophene-2-sulfonyl chloride has been studied for its reactivity with various amines, hydrazine, and sodium azide, leading to the production of various derivatives such as hydrazones and azides. These derivatives have potential applications in chemical synthesis and research. The infrared (IR), nuclear magnetic resonance (NMR), and mass spectra of these derivatives have been extensively analyzed (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

2. Development of Antiproliferative Agents

Research includes the synthesis of derivatives like 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt. These compounds have been synthesized on a multikilogram scale for potential use in antiproliferative treatments (Yates, Kallman, Ley, & Wei, 2009).

3. Applications in Nonlinear Optics

The compound has been used in the synthesis of thiophene 1,1-dioxides, which show potential for use in nonlinear optical materials due to their favorable optoelectronic properties. Modifications with electron-withdrawing groups like -C6H4-p-NO2 have been shown to significantly alter these properties, making them suitable for various optical applications (Tsai, Chirdon, Maurer, Bernhard, & Noonan, 2013).

Safety and Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-(trifluoromethyl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3O2S2/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVUZSSHOGAMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954377-22-1
Record name 5-(trifluoromethyl)thiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-trifluoromethyl-thiophene-2-sulfonylchloride was prepared from commercially available 2-trifluoromethyl-thiophene through reaction with chlorosulfonic acid in dichloromethane and subsequent silica gel chromatography (1H-NMR of the sulfonylchloride (CDCl3, 400 MHz): δ [ppm] 7.9 (1H, d), 7.5 (1H, d)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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